molecular formula C7H4Br2F2 B1446255 2,4-Dibromo-3,5-difluorotoluene CAS No. 1803783-73-4

2,4-Dibromo-3,5-difluorotoluene

Cat. No. B1446255
M. Wt: 285.91 g/mol
InChI Key: JXTFFYFEFFXUPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Dibromo-3,5-difluorotoluene (2,4-DBDFT) is a halogenated aromatic compound with unique properties that have made it a valuable tool in scientific research. It is a colorless solid with a melting point of -20°C and a boiling point of 99°C. It has a wide range of applications, from being used as a synthetic intermediate in organic synthesis to being used as a reagent in analytical chemistry. It is also used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

Mechanism Of Action

2,4-Dibromo-3,5-difluorotoluene is an aromatic compound with unique properties that make it a valuable tool in scientific research. It is a halogenated aromatic compound, meaning it contains both chlorine and fluorine, which give it a unique reactivity. It is a strong electrophile, meaning it is easily attacked by nucleophiles. This allows it to form covalent bonds with other molecules, which is useful in both organic synthesis and analytical chemistry.

Biochemical And Physiological Effects

2,4-Dibromo-3,5-difluorotoluene has been studied for its potential biochemical and physiological effects. Studies have shown that it is not toxic to humans and animals, and it has not been found to be carcinogenic. It has also been found to be non-mutagenic and non-teratogenic. However, it is important to note that it is a halogenated aromatic compound, and as such, it should be handled with caution and kept away from sources of heat and flame.

Advantages And Limitations For Lab Experiments

The main advantage of using 2,4-Dibromo-3,5-difluorotoluene in laboratory experiments is its unique reactivity. It is a strong electrophile, meaning it is easily attacked by nucleophiles. This allows it to form covalent bonds with other molecules, which is useful in both organic synthesis and analytical chemistry. However, it is important to note that it is a halogenated aromatic compound and should be handled with caution and kept away from sources of heat and flame.

Future Directions

The potential future directions for 2,4-Dibromo-3,5-difluorotoluene are numerous. It could be used in the development of new pharmaceuticals, agrochemicals, and other industrial chemicals. Its unique reactivity could be used in the development of new synthetic intermediates for organic synthesis. Additionally, it could be used in the development of new analytical methods for the detection and quantification of various compounds. It could also be used in the development of new catalysts and catalytic processes. Finally, it could be used in the development of new materials with unique properties.

Scientific Research Applications

2,4-Dibromo-3,5-difluorotoluene has a wide range of applications in scientific research. It is used as a reagent in analytical chemistry for the detection and quantification of various compounds. It is also used in organic synthesis as a synthetic intermediate for the synthesis of various compounds. In addition, it is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

properties

IUPAC Name

2,4-dibromo-1,3-difluoro-5-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Br2F2/c1-3-2-4(10)6(9)7(11)5(3)8/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXTFFYFEFFXUPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1Br)F)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br2F2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dibromo-3,5-difluorotoluene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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